ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate
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Overview
Description
Ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a piperidine ring, and a benzylidene group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the piperidine ring and the benzylidene group. Common reagents used in these reactions include thioamides, aldehydes, and ethyl chloroformate. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the synthesis and ensuring the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride: A similar compound with a different substitution pattern on the piperidine ring.
Ethyl N-Boc-piperidine-4-carboxylate: Another related compound used in synthetic chemistry.
Uniqueness
Ethyl 1-[(5Z)-5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H20N2O4S |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
ethyl 1-[(5Z)-5-[(4-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-2-24-17(23)13-7-9-20(10-8-13)18-19-16(22)15(25-18)11-12-3-5-14(21)6-4-12/h3-6,11,13,21H,2,7-10H2,1H3/b15-11- |
InChI Key |
ZDWHCUWPXUYJEF-PTNGSMBKSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)O)S2 |
Origin of Product |
United States |
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